2-Isopropyl-2-methylpropane-1,3-diol

Description

Contextualization within the Diol Class of Organic Compounds

Diols, also known as glycols, are organic compounds characterized by the presence of two hydroxyl (–OH) functional groups. wikipedia.org This class of molecules is pervasive in organic chemistry, with their properties and reactivity largely dictated by the relative positions of the two hydroxyl groups. wikipedia.org For instance, 1,2-diols (vicinal diols) have hydroxyl groups on adjacent carbon atoms, while geminal diols have them attached to the same carbon atom. wikipedia.org

2-Isopropyl-2-methylpropane-1,3-diol falls into the category of 1,3-diols, where the hydroxyl groups are separated by a carbon atom. wikipedia.orgontosight.ai These compounds are structurally distinct from their 1,2- and geminal counterparts, which influences their chemical behavior, such as their ability to form stable cyclic acetals and ketals with carbonyl compounds. organic-chemistry.org The propane (B168953) backbone of this compound is substituted at the second carbon, making it a disubstituted propane-1,3-diol. ontosight.ai

Significance of Branched 1,3-Diols in Contemporary Organic Synthesis

Branched 1,3-diols are valuable building blocks in modern organic synthesis. Their unique structural features impart specific characteristics to the molecules they are used to create. The branching can influence physical properties such as melting point, boiling point, and solubility, and can also introduce stereochemical complexity.

In polymer chemistry, branched diols like 2-methyl-1,3-propanediol (B1210203) are used to modify the properties of polyesters and polyurethanes. dcc.com.twepchems.com The branched structure can disrupt polymer chain packing, leading to lower crystallinity, enhanced flexibility, and improved solubility. dcc.com.tw For example, the inclusion of a methyl group on the propane backbone in 2-methyl-1,3-propanediol provides polyesters with excellent miscibility with styrene (B11656) and a good balance of tensile strength and flexibility. dcc.com.tw

Furthermore, 1,3-diols are crucial in the synthesis of complex organic molecules and natural products. researchgate.net They can serve as precursors to a variety of other functional groups and are key components in the formation of cyclic structures like 1,3-dioxanes. organic-chemistry.orgchemicalbook.com The ability of 1,3-diols to act as protecting groups for carbonyl compounds is a fundamental strategy in multi-step synthesis, allowing chemists to selectively mask the reactivity of aldehydes and ketones. wikipedia.orgorganic-chemistry.org The synthesis of structurally diverse and branched-chain diols is an active area of research, with biosynthetic routes being explored to create novel diol structures for various applications. researchgate.netnih.gov

Overview of this compound as a Research Subject

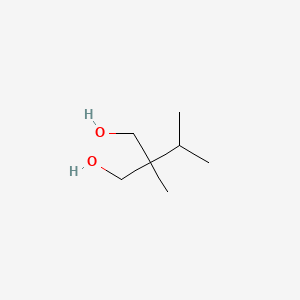

This compound is a specific branched diol with a propane backbone featuring two primary hydroxyl groups at positions 1 and 3. ontosight.ai The central carbon atom (position 2) is quaternary, bonded to both an isopropyl group and a methyl group. ontosight.ai This highly branched structure is a key feature of the molecule.

The synthesis of 2,2-disubstituted propane-1,3-diols is often achieved through an aldol (B89426) condensation reaction between a ketone and formaldehyde (B43269), followed by reduction of the resulting carbonyl group. wikipedia.org While specific synthesis routes for this compound are not extensively detailed in readily available literature, the general principles for creating similar structures, such as 2-sec-butyl-2-methyl-propane-1,3-diol, involve the reaction of a branched aldehyde with formaldehyde in the presence of a base. chemicalbook.com

The primary interest in compounds like this compound in a research context often relates to their potential use as intermediates or building blocks for more complex molecules, including polymers, plasticizers, and specialty chemicals. dcc.com.twgantrade.com Its structural analogue, 2-methyl-2-propyl-1,3-propanediol, serves as a precursor to several tranquilizer medications. wikipedia.org

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 2109-23-1 |

| Structure | A propane backbone with hydroxyl (-OH) groups at positions 1 and 3, and an isopropyl and a methyl group at position 2. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2109-23-1 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylpropane-1,3-diol |

InChI |

InChI=1S/C7H16O2/c1-6(2)7(3,4-8)5-9/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

NJHQOQAEEYIWOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CO)CO |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Isopropyl 2 Methylpropane 1,3 Diol

Analysis of Bond Formation and Cleavage Processes

The chemical behavior of 2-isopropyl-2-methylpropane-1,3-diol is primarily dictated by the reactivity of its two primary hydroxyl (-OH) groups. These groups can participate in a variety of reactions that involve the formation of new bonds and the cleavage of existing ones.

The oxygen atoms of the hydroxyl groups in this compound possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows the diol to engage in several important bond-forming reactions.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form mono- or di-esters. The mechanism of acid-catalyzed esterification, known as the Fischer esterification, involves the following key steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.

Nucleophilic attack: A hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms of the intermediate.

Elimination of water: The protonated hydroxyl group departs as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

The formation of either a mono- or di-ester is dependent on the stoichiometry of the reactants. The steric hindrance imposed by the isopropyl and methyl groups at the C2 position can influence the rate of these reactions.

Ether Formation: The hydroxyl groups can also be converted into ether functionalities. For instance, in the Williamson ether synthesis, the diol is first treated with a strong base (e.g., sodium hydride) to form a dialkoxide. This highly nucleophilic species can then react with an alkyl halide in an SN2 reaction to yield a diether. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is chiral.

Acetal and Ketal Formation: Diols are frequently employed as protecting groups for aldehydes and ketones through the formation of cyclic acetals and ketals, respectively. In the case of this compound, reaction with an aldehyde or a ketone under acidic conditions would lead to the formation of a six-membered 1,3-dioxane ring. The mechanism for this reaction involves:

Protonation of the carbonyl oxygen: The acid catalyst activates the carbonyl group towards nucleophilic attack.

Hemiacetal/Hemiketal formation: One of the hydroxyl groups of the diol adds to the carbonyl carbon, forming a hemiacetal or hemiketal intermediate.

Protonation of the hydroxyl group: The newly formed hydroxyl group in the intermediate is protonated.

Elimination of water: A molecule of water is eliminated, generating a resonance-stabilized oxonium ion.

Intramolecular cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion, forming the six-membered ring.

Deprotonation: The catalyst is regenerated, yielding the final cyclic acetal or ketal.

The formation of a six-membered ring in this intramolecular reaction is generally thermodynamically favored.

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. For diols, particularly branched diols like this compound, the dehydration process can be more complex and may involve skeletal rearrangements.

The generally accepted mechanism for the dehydration of secondary and tertiary alcohols proceeds through an E1 pathway, which involves the formation of a carbocation intermediate. Although the hydroxyl groups in this compound are primary, the steric hindrance around the C2 carbon may favor an E1-like mechanism under certain conditions. The key steps are:

Protonation of a hydroxyl group: An acid catalyst protonates one of the -OH groups, converting it into a good leaving group (H₂O).

Formation of a carbocation: The protonated hydroxyl group departs as water, leading to the formation of a primary carbocation. Primary carbocations are generally unstable and prone to rearrangement.

Carbocation rearrangement: The initially formed primary carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. In the case of this compound, a 1,2-hydride shift from the C2 position to the C1 (or C3) position would lead to a more stable tertiary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene.

Given the structure of this compound, a pinacol-type rearrangement, which is characteristic of 1,2-diols, is not expected. However, the potential for complex rearrangements following the formation of a carbocation intermediate remains a significant aspect of its dehydration chemistry.

Stereoelectronic Effects and Reaction Control

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the context of this compound, the conformational preferences of the molecule can play a crucial role in controlling the outcome of its reactions.

The molecule can adopt various conformations through rotation around its C-C single bonds. The presence of bulky isopropyl and methyl groups at the C2 position will significantly influence the population of these conformers. The most stable conformations will be those that minimize steric interactions between these bulky groups and the hydroxyl groups.

These conformational preferences can affect the accessibility of the hydroxyl groups to incoming reagents. For instance, in a particular low-energy conformation, one hydroxyl group might be more sterically shielded than the other, leading to regioselective reactions.

Furthermore, the relative orientation of the C-O bonds of the hydroxyl groups and adjacent C-H or C-C bonds can influence the stability of transition states. For example, in an E2 elimination reaction, an anti-periplanar arrangement of the departing proton and the leaving group is required for optimal orbital overlap in the transition state. The conformational constraints of this compound may favor or disfavor the attainment of such a geometry, thereby influencing the reaction pathway.

Intermediates in Diol Transformations (e.g., Carbocations)

As discussed in the context of dehydration reactions, carbocations are key intermediates in many transformations of diols, particularly under acidic conditions. The stability of these carbocations plays a critical role in determining the reaction pathway and the structure of the final products.

The order of carbocation stability is generally: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation and inductive effects from the alkyl groups attached to the positively charged carbon.

In the case of this compound, the initial loss of a protonated hydroxyl group would generate a primary carbocation. This is a high-energy species that is highly likely to undergo a rapid rearrangement to a more stable carbocation. A 1,2-hydride shift from the C2 carbon to the adjacent primary carbocationic center would result in the formation of a more stable tertiary carbocation.

The structure of this rearranged tertiary carbocation would be 2-methyl-3-(hydroxymethyl)butan-2-ylium. This intermediate could then undergo further reactions, such as deprotonation to form an alkene or reaction with a nucleophile. The potential for such rearrangements makes the prediction of reaction products in acid-catalyzed reactions of this compound challenging without detailed experimental or computational studies.

Catalytic Reaction Pathways

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving diols. Both homogeneous and heterogeneous catalysts can be employed to facilitate various transformations of this compound.

Homogeneous Catalysis:

Acid Catalysis: As previously discussed, Brønsted acids (e.g., sulfuric acid, toluenesulfonic acid) are commonly used to catalyze dehydration and esterification reactions. Lewis acids can also be employed to activate the hydroxyl groups or carbonyl compounds in reactions such as acetal formation.

Transition Metal Catalysis: Homogeneous transition metal complexes can catalyze a range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, ruthenium-based catalysts are known to be effective for the selective oxidation of diols.

Heterogeneous Catalysis:

Solid Acids: Solid acid catalysts, such as zeolites and acidic resins, offer advantages over homogeneous acids in terms of ease of separation and reusability. These can be used for dehydration and other acid-catalyzed reactions.

Supported Metal Catalysts: Metals such as platinum, palladium, and ruthenium supported on materials like carbon or alumina are effective for hydrogenation and dehydrogenation reactions of diols.

Enzyme Catalysis: Enzymes, particularly lipases, have been shown to be effective catalysts for the enantioselective acylation of prochiral diols. For the closely related compound 2-methyl-1,3-propanediol (B1210203), lipase-catalyzed acylation has been successfully employed to produce chiral monoesters. This suggests that a similar enzymatic approach could be applied to this compound to achieve kinetic resolution and synthesize enantiomerically enriched derivatives. The enzyme's active site can differentiate between the two prochiral hydroxymethyl groups, leading to selective acylation of one over the other.

Below is a table summarizing some of the catalytic pathways applicable to diols:

| Catalytic Pathway | Catalyst Type | Example Reaction |

| Dehydration | Brønsted Acid (Homogeneous) | Alkene Synthesis |

| Esterification | Brønsted Acid (Homogeneous) | Ester Synthesis |

| Acetal Formation | Lewis Acid (Homogeneous) | Protection of Carbonyls |

| Hydrogenation | Supported Metal (Heterogeneous) | Reduction of other functional groups |

| Enantioselective Acylation | Enzyme (Biocatalysis) | Kinetic Resolution |

Computational Chemistry Studies on 2 Isopropyl 2 Methylpropane 1,3 Diol and Analogs

Molecular Geometry Optimization and Energy Calculations

Molecular geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-Isopropyl-2-methylpropane-1,3-diol, this process involves calculating the forces on each atom and adjusting their positions until those forces are minimized.

The process typically begins with an initial guess of the molecular structure. Using quantum mechanical methods like Density Functional Theory (DFT), the electronic energy of this structure is calculated. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-31G(d) or cc-pVDZ to provide a balance of accuracy and computational cost. nih.govnih.gov The calculation is iterated, adjusting atomic coordinates at each step to lower the total energy until a stationary point is reached. To confirm that the optimized structure is a true minimum (a stable conformer) and not a saddle point (a transition state), a vibrational frequency analysis is performed. A true minimum will have no imaginary frequencies. nih.gov

For the simpler analog, 1,3-propanediol, extensive calculations have been performed using methods like Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., aug-cc-pVDZ) to accurately determine the energies of its various conformers. mdpi.com These high-level calculations provide benchmark data for understanding the energetic landscape of simple diols. The introduction of bulky isopropyl and methyl groups at the C2 position in this compound significantly increases steric hindrance, which is accurately captured in the final optimized geometry and total electronic energy.

Table 1: Common Methodologies for Geometry Optimization

| Method | Functional/Level of Theory | Basis Set | Key Feature |

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-311+G(d,p), cc-pVTZ | Good balance of computational cost and accuracy for organic molecules. |

| Møller-Plesset Perturbation Theory | MP2 | aug-cc-pVDZ, aug-cc-pVTZ | Higher accuracy, accounts for electron correlation, but more computationally intensive. |

Conformational Landscape Exploration and Stability Analysis

Computational studies on the parent compound, 1,3-propanediol, have identified as many as 22 distinct conformers in a vacuum. mdpi.com The relative stability of these conformers is dictated by a delicate balance of intramolecular forces, including steric repulsion and hydrogen bonding. In vacuum, the most stable conformers of 1,3-propanediol are those that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. mdpi.com

For this compound, the conformational landscape is significantly influenced by the sterically demanding isopropyl and methyl groups at the C2 position. These bulky groups restrict rotation around the C1-C2 and C2-C3 bonds, likely reducing the number of stable conformers compared to the unsubstituted parent diol. The steric bulk would also influence the feasibility of forming intramolecular hydrogen bonds, as the optimal orientation of the hydroxyl groups might be sterically disfavored. Quantum chemical studies on sterically hindered diols have shown that aliphatic rings may adopt boat conformations to alleviate strain and that the ability to form intramolecular hydrogen bonds is a key stabilizing feature. researchgate.net The relative stability of each conformer is determined by its calculated energy, allowing for the construction of a potential energy surface that maps the molecule's energy as a function of its dihedral angles.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP/6-311G(d,p)). researchgate.netresearchgate.net This method calculates the isotropic magnetic shielding constants for each nucleus. To obtain the final chemical shifts, these shielding constants are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). researchgate.netmdpi.com Since the observed NMR spectrum is an average over all conformations present in solution, accurate predictions require calculating the chemical shifts for each stable conformer and then determining a Boltzmann-weighted average based on their relative energies. mdpi.com

IR Frequencies: Theoretical infrared spectra are obtained by first optimizing the molecular geometry and then performing a vibrational frequency analysis at the same level of theory. dtic.mil This analysis calculates the frequencies and intensities of the fundamental vibrational modes. DFT-calculated frequencies are known to have systematic errors, primarily due to the harmonic approximation used. Therefore, it is standard practice to apply a scaling factor (e.g., ~0.97 for B3LYP) or use linear regression to improve agreement with experimental data. researchgate.net For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl groups, and C-O stretching modes.

Table 2: Predicted Spectroscopic Data Principles

| Spectroscopy | Computational Method | Information Predicted | Key Considerations |

| NMR | DFT with GIAO | Isotropic shielding constants (converted to chemical shifts δ) | Boltzmann averaging over multiple conformers; referencing to a standard (TMS). mdpi.com |

| IR | DFT Frequency Analysis | Vibrational frequencies (cm⁻¹) and intensities | Application of scaling factors to correct for systematic errors. researchgate.net |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods can elucidate the step-by-step pathways of chemical reactions, providing insights into reaction barriers and the structures of transient intermediates. A key aspect of these studies is the location of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products.

The synthesis of 2,2-disubstituted propane-1,3-diols can occur via an aldol (B89426) condensation between an enolizable aldehyde and formaldehyde (B43269), followed by a reduction step. google.com A theoretical study of such a reaction would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each step. Common algorithms for this include Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 (which requires reactant and product structures) and QST3 (which also requires an initial guess for the TS). researchgate.net Berny optimization is another widely used algorithm. youtube.comscm.com

Verifying the transition state by performing a frequency calculation. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is critical for understanding the reaction kinetics.

For reactions involving diols, such as deoxydehydration, computational studies have shown that the mechanism can involve stepwise cleavage of C-O bonds and may proceed through different electronic spin states (e.g., a triplet state), which can be modeled using appropriate levels of theory. chemrxiv.org

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the molecule's electron density. These indices help predict how and where a molecule is likely to react.

Fukui Functions: The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule. wikipedia.org It measures the change in electron density at a point r when the total number of electrons in the system changes. joaquinbarroso.com The function is typically condensed to atomic sites to predict reactivity on an atom-by-atom basis.

The nucleophilic Fukui function (ƒ+) indicates the propensity of a site to accept an electron (i.e., undergo a nucleophilic attack). It is calculated from the electron densities of the neutral (N electrons) and anionic (N+1 electrons) states. scm.com

The electrophilic Fukui function (ƒ-) indicates the propensity of a site to donate an electron (i.e., undergo an electrophilic attack). It is calculated from the electron densities of the neutral (N) and cationic (N-1) states. scm.com

For this compound, the oxygen atoms of the hydroxyl groups would be expected to have the highest ƒ- values, indicating they are the primary sites for electrophilic attack. The acidic protons of the hydroxyl groups would be likely sites for nucleophilic attack (high ƒ+).

Dual Descriptor: The dual descriptor, Δƒ(r), is derived from the difference between ƒ+ and ƒ- (Δƒ = ƒ+ - ƒ-). It provides a clear picture of reactivity:

Δƒ(r) > 0: The site is electrophilic (prone to nucleophilic attack).

Δƒ(r) < 0: The site is nucleophilic (prone to electrophilic attack). researchgate.net

These descriptors are powerful for predicting regioselectivity in reactions.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying single molecules (in vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time. MD simulations model the complex interplay of solute-solvent and solvent-solvent interactions.

For a molecule like this compound, an MD simulation would typically involve:

Placing one or more diol molecules in a simulation box filled with a large number of explicit solvent molecules (e.g., water).

Using a classical force field (like OPLS-AA or GROMOS) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Solving Newton's equations of motion numerically to track the position and velocity of every atom over a period of nanoseconds or longer.

Studies on the parent 1,3-propanediol in aqueous solution have shown that intermolecular hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules dominate over intramolecular hydrogen bonds. mdpi.com This is because forming hydrogen bonds with the solvent is energetically more favorable. For this compound, MD simulations would reveal how the bulky, nonpolar isopropyl and methyl groups structure the surrounding water molecules and how they might sterically affect the ability of the hydroxyl groups to act as hydrogen bond donors and acceptors. Such simulations provide critical insights into solvation, diffusion, and the conformational preferences of the molecule in a condensed-phase environment. researchgate.net

Advanced Applications in Organic Synthesis: 2 Isopropyl 2 Methylpropane 1,3 Diol As a Building Block

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

2-Isopropyl-2-methylpropane-1,3-diol serves as a valuable precursor in the synthesis of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions. The diol's structure can be modified to create molecules that, when temporarily incorporated into a reacting system, favor the formation of one enantiomer over another.

One notable application is in the dinuclear zinc-catalyzed asymmetric desymmetrization of acyclic 2-substituted-1,3-propanediols. In this process, chiral ligands derived from diols are used to selectively acylate one of the two hydroxyl groups of a meso-2-substituted-1,3-propanediol, yielding chiral building blocks with high enantiomeric purities nih.gov. Given that both enantiomers of the chiral catalyst are often accessible, this method allows for the synthesis of either enantiomer of the desired product from the same starting material nih.gov. The synthetic utility of these desymmetrized products is significant, as they can be transformed into a variety of valuable chiral molecules nih.gov.

The development of such catalytic systems underscores the importance of diols like this compound in advancing the field of asymmetric synthesis, providing routes to enantiomerically pure compounds that are crucial in pharmaceuticals and materials science.

Intermediacy in the Synthesis of Complex Polyols and Natural Product Fragments

This compound and its derivatives are key intermediates in the synthesis of more complex polyol structures and fragments of natural products. Polyols, organic compounds containing multiple hydroxyl groups, are widespread in nature and form the backbone of many biologically active molecules.

A common strategy involves the use of the diol to create more elaborate structures through sequential reactions. For instance, derivatives of this diol can be key starting materials in multi-step syntheses. A general approach to hydroxymethyl 1,3-diols, which are common motifs in polyketide natural products, involves the regioselective ring-opening of protected 2,3-epoxy alcohols. mdpi.com This method allows for the controlled synthesis of both syn- and anti-1,3-diols, which can be further elaborated into complex polypropionate fragments. mdpi.com

The synthesis of carisoprodol, a centrally-acting muscle relaxant, highlights the role of a related diol, 2-methyl-2-propyl-1,3-propanediol, as a key intermediate. google.comchemicalbook.com The synthesis of its key intermediate, 2-methyl-2-propyl-1,3-propanediol diester carbonate, is achieved using trichloromethyl chloroformate. google.com This process demonstrates a practical and scalable route to a crucial pharmaceutical intermediate. google.com

Formation of Cyclic Derivatives as Protecting Groups or Synthetic Scaffolds

The two hydroxyl groups of this compound readily react with carbonyl compounds to form cyclic acetals, most notably 1,3-dioxanes. These cyclic derivatives serve as versatile protecting groups for the diol or the carbonyl functionality and can also function as scaffolds for further synthetic transformations.

1,3-Dioxanes Formation and Transformations

1,3-Dioxanes are six-membered cyclic acetals that are widely used as protecting groups for 1,3-diols and carbonyl compounds in organic synthesis. thieme-connect.de They are generally stable under basic, reductive, and oxidative conditions but are labile to acidic conditions, allowing for their selective removal. thieme-connect.de

The formation of a 1,3-dioxane from this compound and a carbonyl compound is typically catalyzed by an acid. The reaction is reversible, and the equilibrium can be driven towards the product by removing water. The resulting 1,3-dioxane protects the hydroxyl groups of the diol, allowing for chemical modifications at other parts of the molecule.

Furthermore, the 1,3-dioxane ring can serve as a conformational anchor, influencing the stereochemistry of subsequent reactions. The chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane, places substituents in well-defined axial or equatorial positions, which can direct the approach of reagents. thieme-connect.de

A process for producing 2-vinyl-1,3-dioxane compounds involves reacting acrolein with a 1,3-propanediol compound in the presence of a solid cation exchange resin in its acid form. google.com This reaction highlights the industrial relevance of 1,3-dioxane formation.

Oxetanes and Other Cyclic Ether Syntheses

While the formation of 1,3-dioxanes is a common transformation for 1,3-diols, the synthesis of smaller cyclic ethers like oxetanes from these precursors is also an area of interest. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry as isosteric replacements for gem-dimethyl and carbonyl groups due to their unique physicochemical properties. beilstein-journals.orgnih.gov

The synthesis of oxetanes from 1,3-diols typically involves a two-step process: selective activation of one hydroxyl group (e.g., conversion to a leaving group like a tosylate or halide) followed by intramolecular Williamson ether synthesis. The base-mediated cyclization of the resulting halo-alcohol or sulfonate ester affords the oxetane ring.

Various synthetic strategies for constructing the oxetane ring have been developed, including C–O bond-forming cyclizations, [2+2] cycloadditions, and ring expansions. beilstein-journals.org A notable one-step synthesis of spirooxindole 2,2-disubstituted oxetanes proceeds via an addition/substitution cascade. beilstein-journals.org Another approach involves a visible-light-mediated Paternò–Büchi reaction between alkenes and α-ketoesters. beilstein-journals.org

The synthesis of 3,3-bis(hydroxymethyl)oxetane can be anionically polymerized to yield hyperbranched polyethers, demonstrating the utility of oxetane-containing diols in polymer chemistry. researchgate.net

Utilization in the Synthesis of Advanced Polymeric Precursors and Components

This compound and structurally similar diols are valuable monomers in the synthesis of a variety of polymers, including polyesters and polyurethanes. The branched structure of this diol can impart unique properties to the resulting polymers, such as increased flexibility, lower crystallinity, and improved solubility. atamanchemicals.comdcc.com.tw

In the production of unsaturated polyester resins, the use of branched diols like 2-methyl-1,3-propanediol (B1210203) can lead to lighter-colored resins with excellent styrene (B11656) miscibility. dcc.com.tw These resins can achieve higher elongation and toughness without compromising modulus, chemical resistance, or water resistance. dcc.com.tw

For saturated polyesters used in coatings, the branched structure results in non-crystalline resins with lower viscosity, good flexibility, weatherability, and toughness. atamanchemicals.comnih.gov In polyurethane formulations, polyester polyols based on these diols exhibit excellent compatibility. dcc.com.tw

Furthermore, the incorporation of such diols into polyethylene terephthalate (PET) can modify its properties. It can improve the dye uptake of PET fibers and enhance the clarity, toughness, and shrinkage of PET films. dcc.com.twnih.gov

The synthesis of biodegradable thermoplastic elastomers is another area where these diols find application. For example, triblock copolymers have been synthesized using poly(2-methyl-1,3-propylene glutarate) as a soft central block and polylactide as hard terminal blocks. mdpi.com

Development of Novel Functional Materials through Chemical Modification

Chemical modification of this compound allows for the development of novel functional materials with tailored properties. The two hydroxyl groups provide reactive sites for the introduction of various functional groups, leading to materials with applications in diverse fields.

One area of exploration is the synthesis of specialized lipids. For instance, new acetal-like and phosphacyclic lipids have been synthesized from 2-hydroxymethyl-2-propylpropane-1,3-diol. researchgate.net These syntheses involve the formation of intermediate phosphoramidites and cyclic phosphites, which are then converted into the final lipid structures. researchgate.net

Another application is in the creation of solid polymer electrolytes for lithium metal batteries. sigmaaldrich.com Diols can be used in the preparation of these materials, which are crucial components in next-generation energy storage devices.

The versatility of this diol as a building block is further demonstrated by its use in synthesizing precursors for advanced materials like polymethyl methacrylate glass. sigmaaldrich.com Through a partial oxidation process, the diol can be converted into methyl methacrylate, a key monomer for this widely used transparent thermoplastic. sigmaaldrich.com

Stereochemistry and Stereoselectivity in 2 Isopropyl 2 Methylpropane 1,3 Diol Chemistry

Chiral Recognition and Enantioselective Processes

There is no specific information available in the reviewed literature concerning chiral recognition or enantioselective processes involving 2-isopropyl-2-methylpropane-1,3-diol.

Diastereoselective Control in Synthetic Transformations

There is no specific information available in the reviewed literature concerning diastereoselective control in synthetic transformations of this compound.

Strategies for Controlling Relative and Absolute Stereochemistry

There is no specific information available in the reviewed literature detailing strategies for controlling the relative and absolute stereochemistry of this compound.

Influence of Substituents on Stereochemical Outcomes

There is no specific information available in the reviewed literature regarding the influence of the isopropyl and methyl substituents on the stereochemical outcomes of reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropyl-2-methylpropane-1,3-diol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction of corresponding carbonyl precursors. For example, a multi-step process involving reduction of a ketone intermediate (e.g., using LiAlH₄) followed by purification via column chromatography (silica gel, gradient elution) yields high purity. Characterization should include -/-NMR, FT-IR, and HRMS to confirm structure and purity .

- Data Validation : Monitor reaction progress using TLC and confirm final purity via differential scanning calorimetry (DSC) to detect residual solvents or byproducts .

Q. How can the stereochemical configuration of this compound derivatives be determined?

- Methodology : Use single-crystal X-ray diffraction for unambiguous stereochemical assignment. If crystals are unavailable, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times with enantiopure standards. Computational methods (DFT-based optical rotation calculations) can supplement experimental data .

Q. What analytical techniques are critical for assessing the compound’s thermal stability?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition thresholds. Pair with DSC to detect phase transitions (e.g., melting points) and assess crystallinity. For kinetic stability studies, use isothermal TGA at elevated temperatures .

Advanced Research Questions

Q. How do steric effects from the isopropyl and methyl groups influence reactivity in esterification or etherification reactions?

- Methodology : Perform comparative kinetic studies using derivatives with varying substituents (e.g., 2-methylpropane-1,3-diol vs. This compound). Monitor reaction rates via -NMR or in situ FT-IR. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can quantify steric hindrance using molecular volume or % buried volume () calculations .

- Data Contradictions : If experimental rates deviate from computational predictions, evaluate solvent effects (e.g., polarity, hydrogen bonding) using COSMO-RS simulations .

Q. What strategies resolve discrepancies in reported solubility data for this compound in polar solvents?

- Methodology : Replicate solubility measurements under controlled conditions (temperature, humidity) using UV-Vis spectroscopy or gravimetric analysis. Cross-validate with Hansen solubility parameters (HSPs) to correlate with solvent polarity. If inconsistencies persist, assess potential hydrate formation via -NMR in D₂O .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate with experimental OECD 301B (ready biodegradability) tests. For photodegradation studies, employ UV irradiation setups coupled with GC-MS to identify breakdown products .

Q. What mechanistic insights explain the compound’s potential toxicity in cellular models?

- Methodology : Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity). For mechanistic studies, use fluorescent probes (e.g., ROS sensors) and RNA-seq to identify perturbed pathways. Compare with structurally related compounds (e.g., 2-amino-2-methyl-1,3-propanediol) to isolate toxicity drivers .

Experimental Design Considerations

Designing a study to evaluate this compound as a chiral building block in asymmetric catalysis:

- Approach : Synthesize chiral ligands by functionalizing the diol’s hydroxyl groups with phosphine or amine moieties. Test catalytic efficiency in model reactions (e.g., asymmetric hydrogenation). Use enantiomeric excess (ee) measurements via chiral GC or HPLC to benchmark performance against established catalysts .

- Troubleshooting : If low ee is observed, explore ligand-metal coordination using -NMR or X-ray crystallography .

Addressing contradictions in reported melting points due to polymorphism:

- Protocol : Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each polymorph via XRD and DSC. Use variable-temperature XRD to monitor phase transitions. Computational crystal structure prediction (CSP) tools (e.g., Mercury CSD) can identify stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.